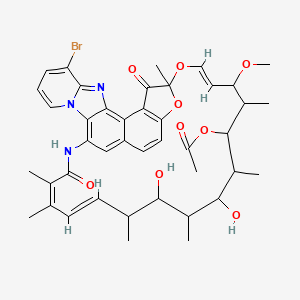

Dbpi-rifamycin S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

95360-35-3 |

|---|---|

Molecular Formula |

C42H48BrN3O9 |

Molecular Weight |

818.7 g/mol |

IUPAC Name |

[(9E,19E,21Z)-31-bromo-15,17-dihydroxy-11-methoxy-7,12,14,16,18,21,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(36),2,4,9,19,21,25,28,30,32,34-undecaen-13-yl] acetate |

InChI |

InChI=1S/C42H48BrN3O9/c1-20-12-13-21(2)36(48)24(5)37(49)25(6)38(54-26(7)47)23(4)30(52-9)16-18-53-42(8)39(50)33-31(55-42)15-14-27-19-29(44-41(51)22(20)3)35-34(32(27)33)45-40-28(43)11-10-17-46(35)40/h10-19,21,23-25,30,36-38,48-49H,1-9H3,(H,44,51)/b13-12+,18-16+,22-20- |

InChI Key |

NREZWBKZOBVZQW-WTVJYHJASA-N |

SMILES |

CC1C=CC(=C(C(=O)NC2=C3C(=C4C(=C2)C=CC5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)N=C6N3C=CC=C6Br)C)C |

Isomeric SMILES |

CC1/C=C/C(=C(/C(=O)NC2=C3C(=C4C(=C2)C=CC5=C4C(=O)C(O5)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)N=C6N3C=CC=C6Br)\C)/C |

Canonical SMILES |

CC1C=CC(=C(C(=O)NC2=C3C(=C4C(=C2)C=CC5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)N=C6N3C=CC=C6Br)C)C |

Synonyms |

4-deoxy-3'-bromopyrido(1',2'-1,2)imidazo(5,4-c)rifamycin S DBPI-rifamycin S |

Origin of Product |

United States |

Optimization of Precursor Production:increasing the Production of the Starting Material, Whether It S Rifamycin B, Rifamycin S, or a Genetically Engineered Variant, is a Primary Focus. This is Often Achieved by Optimizing the Fermentation Process or by Further Genetic Manipulation of the Producing Strain.

Fermentation Process Optimization: Parameters such as pH, temperature, aeration, agitation, and media composition have a substantial effect on antibiotic production. researchgate.net For example, optimizing the crystallization process of rifamycin (B1679328) S from the fermentation broth by controlling factors like solvent composition, cooling rate, and stirring rate has been shown to achieve a crystalline yield of 89.6% with 98.5% purity. acs.org

Genetic Engineering for Yield Improvement: Once a novel analogue is produced by a genetically engineered strain, further modifications can be made to enhance its production. In a strain producing 24-desmethyl rifamycin B, deleting the rifQ gene (a putative regulatory gene) resulted in a 62% increase in product yield, while overexpressing the rifO gene (involved in the synthesis of the B-factor, a key inducer) led to a 27% increase. frontiersin.org Another strategy involves expressing the Vitreoscilla hemoglobin (vhb) gene in A. mediterranei, which can improve oxygen availability and lead to a 2.2-fold increase in rifamycin B production. nih.gov

The table below summarizes the impact of specific genetic modifications on the yield of rifamycin derivatives.

| Strain/Modification | Target Compound | Genetic Strategy | Reported Yield Increase |

| DCO36 Mutant | 24-desmethyl rifamycin B | Deletion of rifQ gene | 62% frontiersin.org |

| DCO36 Mutant | 24-desmethyl rifamycin B | Overexpression of rifO gene | 27% frontiersin.org |

| A. mediterranei | Rifamycin B | Expression of Vitreoscilla hemoglobin (vhb) gene | 2.2-fold nih.gov |

Optimization of Chemical Synthesis:the Chemical Steps to Convert the Rifamycin Precursor into the Final Analogue Must Also Be Optimized for Efficiency.

Reaction Conditions: The choice of solvents, reagents, and reaction conditions is crucial. For example, the development of a one-pot synthesis for rifamycin (B1679328) S from rifamycin B using a suitable buffer/methanol system was able to achieve yields comparable to industrial processes while avoiding the use of harsh pH conditions and chlorinated solvents. researchgate.net

Multi-step Synthesis Efficiency: For complex derivatives like Dbpi-rifamycin S, each step in the synthesis must be optimized. The synthesis of C25-modified rifamycin S derivatives involves a sequence of oxidation, protection of hydroxyl groups, nucleophilic substitution at the C3 position, hydrolysis, and finally addition of a carbamate-linked group at C25. nih.gov Each of these steps presents an opportunity for yield loss, requiring careful optimization of the entire pathway.

Ultimately, the synthetic accessibility and yield of a given rifamycin S analogue depend on a synergistic approach, combining metabolic engineering of the producer strain with efficient and optimized semi-synthetic chemical modifications and purification protocols.

Elucidation of Molecular and Biochemical Mechanisms of Action for Dbpi Rifamycin S

Target Identification and Validation in Relevant Biological Systems

The antibacterial activity of the rifamycin (B1679328) family of antibiotics is a consequence of their targeted inhibition of DNA-dependent RNA synthesis. asm.orgnih.gov The validated molecular target for this class of compounds is the bacterial DNA-dependent RNA polymerase (RNAP), a multi-subunit enzyme essential for transcription. researchgate.netnih.govoup.com Dbpi-rifamycin S belongs to a series of derivatives described as possessing high antibacterial activity, indicating it shares this validated target. nih.govnih.gov

Rifamycins (B7979662), including this compound, exert their inhibitory effect by binding with high affinity to their macromolecular target, the bacterial RNAP. pnas.org Extensive structural and biochemical studies have pinpointed the binding site to a deep pocket within the β subunit of the enzyme (encoded by the rpoB gene), located in the path of the DNA:RNA hybrid channel. asm.orgnih.govnih.gov

The binding is non-covalent but highly stable, driven by a series of specific interactions. The core rifamycin structure, which is conserved in this compound, is crucial for this interaction. Key interactions for the parent rifamycin scaffold include hydrogen bonds formed by the hydroxyl groups at C21 and C23 and the naphthoquinone oxygens at C1 and C8 with specific amino acid residues in the RNAP binding pocket. asm.orgnih.gov The binding of the antibiotic within this channel results in a direct physical blockage, or steric occlusion, that prevents the elongation of the nascent RNA transcript beyond a length of just two to three nucleotides. nih.govpnas.orgnih.gov This physical obstruction is the primary mechanism of action, as opposed to an allosteric model involving the modulation of Mg²⁺ binding at the active site. pnas.org While direct binding studies for this compound are not extensively detailed in the available literature, its potent antibacterial activity is predicated on this well-established binding mechanism characteristic of its chemical class. nih.gov

The interaction of rifamycins with bacterial RNAP is characterized by potent inhibitory kinetics. These antibiotics act at the very early stages of transcription initiation. asm.orgnih.gov Once the enzyme has initiated synthesis and the RNA chain is longer than three nucleotides, it physically displaces the antibiotic, and the elongation complex is no longer susceptible to inhibition. nih.gov

Kinetic studies on rifampicin (B610482), a closely related rifamycin, reveal a complex inhibitory mechanism involving a rapid initial bimolecular binding to RNAP, followed by a slower isomerization to a more stable final complex. nih.gov This results in extremely tight binding and potent inhibition. While specific kinetic constants for this compound are not available in the cited literature, data from representative rifamycins underscore the high potency of this class of inhibitors. The inhibition constant (Kᵢ) and the apparent dissociation constant (Kₐ) for rifampicin are in the nanomolar range, highlighting its strong affinity for the target enzyme. asm.orgnih.gov

| Compound | Kinetic Parameter | Value | Target Enzyme | Reference |

|---|---|---|---|---|

| Rifampicin | EC₅₀ | ~20 nM | E. coli RNA Polymerase | asm.org |

| Rifampicin | Apparent Kₐ | ≤ 3 x 10⁻⁹ M | E. coli RNA Polymerase | nih.gov |

| Rifampicin | Overall Binding Constant (from kinetics) | 1-2 x 10⁻⁹ M | E. coli RNA Polymerase | nih.gov |

Biophysical Characterization of this compound-Target Complexes

Biophysical methods provide a deeper understanding of the physical and structural basis for the interaction between an inhibitor and its target.

The binding of a ligand to a protein is governed by thermodynamic principles, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A spontaneous binding event is characterized by a negative ΔG. While detailed thermodynamic parameters for the binding of this compound to RNAP have not been reported in the reviewed literature, the nanomolar dissociation constants observed for related compounds indicate a very strong binding affinity and thus a large negative ΔG. nih.gov The binding process for rifamycins is known to be a stoichiometric 1:1 interaction with the RNAP core or holoenzyme. nih.gov

Structural biology has been pivotal in elucidating the mechanism of rifamycins. While a co-crystal structure of this compound with RNAP is not available, the crystal structure of the compound itself has been solved, providing critical insights into its unique features. nih.govresearchgate.net

An X-ray crystallography study of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S was conducted to confirm its general structure, which had been previously proposed based on ¹H NMR studies. nih.govnih.gov The study verified the condensation of a 2-aminopyridine (B139424) derivative to 3-bromorifamycin S. nih.gov A significant finding was that the newly formed pyridoimidazo system exists in a mesomeric betaine (B1666868) form, with a positively charged pyrido nitrogen and a negatively charged imidazo (B10784944) nitrogen. nih.gov

The interaction of the rifamycin scaffold with its binding site on the RNAP β subunit is well-documented through co-crystal structures of other derivatives like rifampicin with bacterial RNAP. asm.orgnih.govpnas.org These structures show the ansa chain and naphthoquinone core of the antibiotic fitting snugly into a pocket adjacent to the enzyme's active center, physically blocking the exit path for the elongating RNA chain. nih.govpnas.org The specific side chains of different rifamycin derivatives can form additional contacts with the enzyme or the nucleic acid substrate, potentially modulating binding affinity and efficacy. psu.edu Given the conserved ansa-macrolide backbone, this compound is expected to occupy this same pocket, with its unique pyridoimidazo moiety influencing its specific interactions and properties.

| Compound/Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| This compound | X-ray Crystallography, ¹H NMR | Confirmed the chemical structure; revealed a mesomeric betaine form in the pyridoimidazo system. | nih.govnih.govresearchgate.net |

| Rifampicin-RNAP Complex | X-ray Crystallography | Identified the binding pocket on the RNAP β subunit; demonstrated the steric-occlusion mechanism. | asm.orgnih.govpnas.org |

Cellular Pathway Modulation by this compound

The primary and most profound cellular effect of this compound is the modulation of the transcription pathway. By inhibiting DNA-dependent RNA polymerase, the compound effectively halts the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This cessation of transcription leads to a global shutdown of protein synthesis, as the cellular machinery is deprived of the necessary templates and components. nih.govresearchgate.net This ultimately results in bacterial cell death.

Recent research on rifampicin suggests that the cellular response to RNAP inhibition is complex. The bactericidal efficacy of rifampicin in Escherichia coli has been shown to be dependent on several other cellular pathways, including iron acquisition, DNA repair, and aerobic respiration. researchgate.net This indicates that the lethality of transcription inhibition is interconnected with the broader metabolic and stress-response networks of the cell. Furthermore, some bacteria have evolved specific resistance pathways, such as enzymatic modification of the antibiotic or the expression of helicase-like proteins (HelR) that can actively displace rifamycins from RNAP, underscoring the critical importance of the transcription pathway for bacterial survival and as a target for antibiotics. nih.govbiorxiv.org

Transcriptional Profiling in Model Organisms (e.g., prokaryotic cells)

Transcriptional profiling studies in prokaryotic models like Escherichia coli have been instrumental in delineating the effects of rifamycins, such as rifampicin (a derivative of rifamycin SV), on bacterial gene expression. When bacteria are exposed to rifamycins, a significant downregulation of transcription across the genome is observed. This is a direct consequence of RNAP inhibition. nih.gov

A genome-wide screen in E. coli identified several cellular functions that modulate the bactericidal activity of rifampicin. nih.gov The findings from such studies on related rifamycins can be extrapolated to hypothesize the effects of a novel derivative like "this compound".

Key findings from transcriptional and genetic screening of rifamycin-treated prokaryotic cells are summarized below:

| Gene/Operon Category Affected | Observation in Response to Rifamycin | Implication for Cellular Function |

| Global Transcription | Widespread downregulation of gene expression. nih.gov | Halting of most cellular processes due to lack of new mRNA synthesis. |

| DNA Repair Systems (e.g., recA) | Mutants with deficient DNA repair are hypersensitive to rifampicin. nih.gov | Suggests that rifamycin-induced stress may lead to DNA damage. |

| Aerobic Respiration | Inhibition of RNA synthesis leads to a reduced rate of aerobic respiration. nih.gov | Indicates a link between transcriptional activity and metabolic state. |

| Iron Acquisition | Cellular functions related to iron acquisition influence rifampicin's efficacy. nih.gov | Points to the role of metal ions and related metabolic pathways in the antibiotic's action. |

Structure Activity Relationship Sar Studies of Dbpi Rifamycin S and Its Analogues

Correlative Analysis of Chemical Structure and In Vitro Biological Activity

Structure-activity relationship (SAR) studies are pivotal in drug discovery, enabling the prediction of a compound's biological activity based on its molecular structure. collaborativedrug.com Such analyses guide the synthesis of new, potentially more effective compounds while characterizing existing ones. collaborativedrug.com For rifamycins (B7979662), SAR studies have been instrumental in understanding and enhancing their antibacterial properties.

A series of rifamycin (B1679328) S and rifampin analogues were synthesized to probe the impact of substitutions at the C-8 position. nih.gov These analogues, featuring substituted 8-amino, 8-thio, and 1,8-pyrazole groups, were evaluated for their antitubercular activity against Mycobacterium tuberculosis under both aerobic and anaerobic conditions. nih.gov The in vitro activity of these compounds was also assessed against the wild-type M. tuberculosis RNA polymerase (RNAP) and a rifamycin-resistant mutant (S450L). nih.gov While none of the synthesized analogues demonstrated superior enzymatic or microbiological activity compared to the parent compounds, the findings provided valuable insights into the drug-target interaction. nih.gov

Similarly, derivatives of rifamycin P, which can be chemically derived from rifamycin S, have been synthesized and evaluated. nih.gov These derivatives showed greater activity against Mycobacterium avium complex and other nontuberculous mycobacteria compared to rifamycin P itself. nih.gov

Modifications at the C25 position of rifamycin S have also been explored. Cross-linking via an imidazole (B134444) carbamate (B1207046) and a secondary amine led to analogues with improved antimicrobial activity against rapidly growing mycobacteria, including clinical isolates of M. abscessus. oup.com

The following table summarizes the in vitro activity of selected rifamycin S analogues.

| Compound/Analogue | Target Organism/Enzyme | Observed Activity | Reference |

| 8-amino, 8-thio, and 1,8-pyrazole analogues of Rifamycin S | Mycobacterium tuberculosis (aerobic & anaerobic) | No superior activity to parent compound | nih.gov |

| 8-amino, 8-thio, and 1,8-pyrazole analogues of Rifamycin S | M. tuberculosis RNAP (wild-type & S450L mutant) | No superior activity to parent compound | nih.gov |

| 2'-(Diethylamino)rifamycin P (derived from Rifamycin S) | Mycobacterium avium complex | More active than Rifamycin P | nih.gov |

| C25-modified Rifamycin S analogues (e.g., 5j) | Mycobacterium abscessus | Improved antimicrobial activity | oup.com |

Identification of Key Pharmacophoric Elements within Dbpi-rifamycin S

The fundamental pharmacophore of rifamycins, including this compound, is the ansa-chromophore, which consists of a naphthoquinone or naphthohydroquinone core spanned by an aliphatic ansa chain. This structural arrangement is crucial for binding to the bacterial RNA polymerase. wikipedia.orgnih.gov

Key pharmacophoric elements essential for the antibacterial activity of rifamycins include:

The Ansa Chain: This aliphatic bridge is critical for the correct positioning and orientation of the molecule within the RNA polymerase binding pocket.

The Naphthoquinone/Naphthohydroquinone Core: This aromatic system is directly involved in interactions with the amino acid residues of the enzyme.

Hydroxyl Groups: Specific hydroxyl groups on the ansa chain and the aromatic core are vital for forming hydrogen bonds with the target enzyme. For instance, the C-8 hydroxyl group of rifamycin is understood to act as a hydrogen bond acceptor with the S450 residue of M. tuberculosis RNAP. nih.gov The loss of this hydrogen bond is implicated in the resistance observed in the S450L mutant. nih.gov

The following table outlines the key pharmacophoric elements and their roles.

| Pharmacophoric Element | Role in Biological Activity | Reference |

| Ansa Chain | Correct positioning and orientation in the RNAP binding pocket | nih.gov |

| Naphthoquinone/Naphthohydroquinone Core | Interaction with amino acid residues of RNAP | nih.gov |

| C-8 Hydroxyl Group | Hydrogen bond acceptor, crucial for binding to RNAP | nih.gov |

Rational Design Principles Derived from SAR Data

Rational drug design is an approach that starts with a known biological target and aims to create small molecules that interact with it to produce a desired therapeutic effect. slideshare.netscitechnol.com This process relies heavily on SAR data to guide the design of new and improved compounds. slideshare.net

From the SAR studies on rifamycin S and its analogues, several rational design principles have emerged:

Modification of the C-3 position: This position has been a frequent target for modification, leading to potent derivatives like rifampicin (B610482).

Targeting the C-25 position: As demonstrated by recent studies, modifications at this position can overcome certain resistance mechanisms. oup.com For instance, the addition of a carbamate-linked group of sufficient size at the C25 position can restore activity against M. abscessus. oup.com

Exploiting lipophilicity: In the development of benzothiazinone derivatives, a related class of antimycobacterials, a direct correlation was found between lipophilicity and antimycobacterial activity. embopress.org This principle could potentially be applied to the design of novel rifamycin analogues.

Computational Chemistry Approaches to SAR Elucidation

Computational methods are increasingly used to elucidate SAR and guide drug design. nih.gov These techniques provide insights into the molecular interactions between a drug and its target, which can be difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule (receptor). mdpi.comscielo.sa.cr It is often followed by molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time to assess the stability of the ligand-receptor complex. mdpi.comscielo.sa.cr

In the context of rifamycins, molecular docking can be used to visualize how analogues of this compound fit into the binding pocket of bacterial RNA polymerase. This can help to explain the observed in vitro activities and guide the design of new derivatives with improved binding affinity. ajchem-a.comscielo.sa.cr MD simulations can then be used to confirm the stability of these interactions over time. ajchem-a.comscielo.sa.cr

For example, a study on imidazolo-triazole hydroxamic acids used molecular docking to identify compounds with high binding energy to the target receptor, followed by MD simulations to confirm the stability of the complex. ajchem-a.com This approach could be similarly applied to this compound analogues.

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. collaborativedrug.comnih.gov

A QSAR model for rifamycin derivatives would involve calculating a set of molecular descriptors for each analogue and then using statistical methods to correlate these descriptors with their measured in vitro activity. nih.gov Such a model could help to identify the key structural features that contribute to the antibacterial potency of this compound and its analogues, providing a quantitative framework for the rational design of new derivatives. nih.gov

Preclinical in Vitro Biological Activity Spectrum of Dbpi Rifamycin S

Antimicrobial Efficacy Against Specific Pathogen Panels

Dbpi-rifamycin S has shown promising antimicrobial efficacy against a range of rapidly growing nontuberculous mycobacteria (RGM), including clinically relevant isolates of M. abscessus, M. chelonae, and M. fortuitum. nih.gov Its activity is particularly noteworthy against M. abscessus, a pathogen known for its intrinsic resistance to many antibiotics. nih.gov

The potency of this compound has been quantified through the determination of its minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.gov Against the M. abscessus ATCC 19977 reference strain, this compound exhibited MIC values ranging from 2 to 32 µg/mL. nih.gov In a panel of clinical isolates, it demonstrated superior activity compared to other rifamycins (B7979662), including rifampicin (B610482) (RMP) and rifabutin (RBT). nih.gov

Table 1: MIC of this compound and Comparators Against *M. abscessus***

| Compound | Organism | MIC Range (µg/mL) |

|---|---|---|

| This compound | M. abscessus ATCC 19977 | 2 - 32 |

| Amikacin | M. abscessus ATCC 19977 | 2 |

| Rifampicin (RMP) | M. abscessus clinical isolates | Significantly higher than this compound |

Time-kill kinetics studies are crucial for understanding the pharmacodynamics of an antimicrobial agent, providing insight into the rate and extent of bacterial killing over time. While specific time-kill kinetic data for this compound is not yet extensively published, studies on other rifamycins against mycobacteria indicate that these compounds typically exhibit concentration-dependent bactericidal activity. Further studies are warranted to fully characterize the time-kill kinetics of this compound against prototypical strains of M. abscessus and other susceptible pathogens.

Activity Against Resistant Microorganism Phenotypes

A significant advantage of this compound is its activity against multidrug-resistant (MDR) strains of mycobacteria. nih.gov M. abscessus possesses an ADP-ribosyltransferase (ArrMab) that confers high-level resistance to rifampicin. nih.gov However, this compound is not a substrate for this enzyme and does not bind to it, thereby overcoming this primary mechanism of resistance. nih.govresearchgate.net This resilience to enzymatic inactivation is attributed to the carbamate-linked group at the C25 position of the rifamycin (B1679328) S core. nih.gov

Combinatorial Studies with Other Antimicrobial Agents (In Vitro Synergism/Antagonism)

In vitro studies have demonstrated that this compound acts synergistically with other antimicrobial agents, enhancing their combined efficacy. nih.gov When tested in combination with amikacin and azithromycin, two antibiotics commonly used in the treatment of M. abscessus infections, this compound exhibited synergistic activity. nih.gov This suggests its potential as a valuable component of combination therapy regimens for difficult-to-treat infections.

Table 2: In Vitro Combinatorial Effects of this compound**

| Combination | Observed Effect |

|---|---|

| This compound + Amikacin | Synergism |

| This compound + Azithromycin | Synergism |

Mechanisms of Resistance to Dbpi Rifamycin S in Microbial Systems

Biochemical Mechanisms of Resistance

Beyond genetic mutations affecting the drug target, bacteria employ several biochemical strategies to resist the action of rifamycins (B7979662). These mechanisms primarily involve enzymatic modification of the antibiotic molecule itself or reduced drug accumulation.

Enzyme Modification: A diverse array of bacterial enzymes can chemically modify and inactivate rifamycin (B1679328) antibiotics. These inactivating enzymes are particularly prevalent in environmental bacteria. nih.gov Key enzymatic modifications include:

ADP-ribosylation: This is a significant mechanism of resistance where enzymes known as ADP-ribosyltransferases (Arr) catalyze the transfer of an ADP-ribose group from NAD+ to a hydroxyl group on the ansa chain of the rifamycin molecule (specifically at the C23 position). nih.govresearchgate.net This modification sterically hinders the antibiotic from binding effectively to RNA polymerase. nih.gov The gene encoding Arr in Mycobacterium abscessus (MAB_0591) has been shown to confer high-level resistance to rifampicin (B610482). researchgate.net

Glycosylation: Rifamycin glycosyltransferases modify the same C23 hydroxyl group as ADP-ribosyltransferases, but instead transfer a glucose moiety from a donor molecule, which also blocks the interaction with RNAP. nih.gov

Phosphorylation: Rifamycin phosphotransferases are unique kinases that transfer a phosphate (B84403) group to the C21 hydroxyl of the ansa bridge. This modification disrupts a critical binding group, preventing the formation of a stable complex with RNA polymerase. nih.gov

Monooxygenation: FAD-dependent monooxygenases can hydroxylate the naphthoquinone core of the rifamycin. This action can lead to the untethering of the ansa chain, which disrupts the three-dimensional structure essential for binding to RNA polymerase. nih.gov

Table 2: Biochemical Mechanisms of Rifamycin Inactivation

| Mechanism | Enzyme Class | Site of Action on Rifamycin | Effect |

|---|---|---|---|

| ADP-ribosylation | ADP-ribosyltransferases (Arr) | C23 hydroxyl | Steric hindrance of RNAP binding. nih.gov |

| Glycosylation | Glycosyltransferases | C23 hydroxyl | Blocks interaction with RNAP. nih.gov |

| Phosphorylation | Phosphotransferases | C21 hydroxyl | Disrupts a critical RNAP binding group. nih.gov |

| Monooxygenation | Monooxygenases | Naphthoquinone core | Disrupts essential 3D structure. nih.gov |

Evolution of Resistance in Laboratory Settings

The evolution of resistance to rifamycins can be studied in the laboratory through serial passage experiments. In these experiments, bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, allowing for the selection and characterization of resistant mutants over time.

Studies involving various bacteria have demonstrated that resistance to rifamycins can develop rapidly under selective pressure. For instance, serial passage of Chlamydia trachomatis in the presence of sub-inhibitory concentrations of rifampin led to the development of high-level resistance within just six passages. nih.govasm.org This resistance was correlated with the emergence of specific mutations in the rpoB gene. nih.govasm.org Similarly, serial passage of Chlamydophila pneumoniae also selected for resistance, albeit at a lower level and over more passages compared to C. trachomatis. nih.gov

In other bacteria like Escherichia coli and Salmonella typhimurium, serial passage experiments have been used to not only select for primary resistance mutations in rpoB but also to identify subsequent compensatory mutations. mdpi.com These secondary mutations, which can occur in other subunits of the RNA polymerase (rpoA or rpoC), can alleviate the fitness cost that is sometimes associated with the primary resistance mutation, allowing the resistant strain to grow more robustly. mdpi.com These laboratory evolution studies provide a powerful model for understanding the genetic pathways and dynamics of emerging antibiotic resistance.

Table 3: Examples of Rifamycin Resistance Evolution in Serial Passage Experiments

| Organism | Antibiotic | Passages to Resistance | Observed Genetic Changes |

|---|---|---|---|

| Chlamydia trachomatis | Rifampin | 6 | Mutations in rpoB gene (e.g., H471Y). nih.govasm.org |

| Chlamydophila pneumoniae | Rifampin | 12 | Low-level resistance with mutations in rpoB (e.g., L456I). nih.gov |

| Escherichia coli | Rifampicin | 200 (for fitness recovery) | Primary mutations in rpoB followed by compensatory mutations in rpoB. mdpi.com |

| Salmonella typhimurium | Rifampicin | 60 (for fitness recovery) | Primary rpoB mutations followed by compensatory mutations in rpoA, rpoB, or rpoC. mdpi.com |

Analytical and Characterization Methodologies for Dbpi Rifamycin S Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating Dbpi-rifamycin S from impurities and confirming its identity.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a primary tool for assessing the purity of this compound. The compound exhibits a characteristic retention time under specific chromatographic conditions, allowing for its separation from starting materials and byproducts. The UV detector is used to quantify the compound based on its absorbance at a specific wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides an orthogonal method for identity confirmation. By coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, LC-MS can confirm the molecular weight of this compound. This technique is particularly useful for identifying and characterizing any impurities that may be present.

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-UV | LC-MS |

| Stationary Phase | C18 reverse-phase column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Gradient of water and acetonitrile with formic acid |

| Detection | UV absorbance at a specified wavelength | Mass-to-charge ratio (m/z) |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise atomic arrangement of the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the cornerstone of structural elucidation. These methods provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, allowing for the definitive assignment of its complex structure.

Infrared (IR) spectroscopy complements NMR data by identifying the functional groups present in this compound. Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations, such as C=O (carbonyl) and O-H (hydroxyl) groups, which are key features of the rifamycin (B1679328) scaffold.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact elemental composition of this compound. By measuring the mass-to-charge ratio with very high precision, HRMS provides an accurate molecular formula, which is a critical piece of data for confirming the compound's identity.

Table 2: Spectroscopic Data for this compound

| Technique | Information Obtained |

| ¹H NMR | Chemical shift and coupling constants of protons |

| ¹³C NMR | Chemical shift of carbon atoms |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H) |

| HRMS | Exact molecular formula from high-precision mass measurement |

Quantitative Bioanalytical Methods for In Vitro Studies

To evaluate the biological activity of this compound in laboratory settings, sensitive and accurate quantitative methods are required.

LC-MS/MS (Tandem Mass Spectrometry) is the gold standard for quantifying this compound in complex biological matrices, such as cell lysates or culture media. This technique offers high selectivity and sensitivity by monitoring specific fragmentation patterns of the parent molecule, allowing for accurate concentration measurements even at very low levels.

Advanced Derivatization Methodologies for Enhanced Analytical Detection

In some analytical scenarios, chemical derivatization can be used to improve the detection of this compound. By reacting the molecule with a specific reagent, a derivative with enhanced properties for a particular analytical technique can be formed. For example, derivatization might be used to increase the volatility of the compound for gas chromatography or to introduce a fluorescent tag for more sensitive detection by HPLC with fluorescence detection.

Advanced Microscopy Techniques for Cellular Interaction Visualization

Understanding how this compound interacts with and within cells is crucial for elucidating its mechanism of action. Advanced microscopy techniques are employed to visualize these interactions.

Confocal fluorescence microscopy can be used to observe the localization of fluorescently labeled this compound within cellular compartments. This provides spatial information about where the compound accumulates and potentially interacts with its biological targets.

Theoretical and Future Directions in Dbpi Rifamycin S Research

Exploration of Novel Biological Applications Beyond Primary Indications

While rifamycins (B7979662) are primarily known for their antimycobacterial properties, emerging research suggests a broader spectrum of activity for derivatives of rifamycin (B1679328) S. The unique structure of these compounds allows for modifications that could lead to novel therapeutic applications.

Expanded Antibacterial Spectrum: Derivatives of rifamycin S are being investigated for their efficacy against a range of bacteria beyond Mycobacterium tuberculosis. Studies have shown that certain rifamycin derivatives possess potent activity against various Gram-positive and some Gram-negative bacteria. msdvetmanual.comnih.gov For instance, some derivatives are active against methicillin-resistant Staphylococcus aureus (MRSP) and other challenging pathogens. msdvetmanual.com Research into novel rifamycin derivatives has demonstrated activity against Mycobacterium avium complex and other nontuberculous mycobacteria that are often implicated in infections in immunocompromised individuals.

Antiviral and Antitumor Potential: At high concentrations, some rifamycin derivatives have exhibited antiviral and antitumor activities. researchgate.net Research has indicated that certain derivatives can inhibit the replication of the Gross murine leukemia virus. karger.com Specifically, compounds like 3-formyl rifamycin SV dipropylhydrazone and benzyl (B1604629) dimethyl rifampicin (B610482) have shown antiviral effects. karger.com Although the concentrations required for these effects are often high, the findings open a potential avenue for developing rifamycin-based compounds for these indications. msdvetmanual.com Some studies have also explored the effectiveness of rifamycin derivatives in inhibiting chemically-induced mammary tumors in animal models, with some derivatives showing an ability to delay tumor onset and slow growth. nih.gov

Table 1: Investigated Biological Activities of Rifamycin S Derivatives

| Biological Activity | Target Organism/Cell Line | Investigated Compound(s) | Key Findings |

|---|---|---|---|

| Antibacterial | Mycobacterium avium complex | Rifamycin P derivatives | More active than the parent compound. nih.gov |

| Antibacterial | Staphylococcus aureus | Novel benzoxazinorifamycins | Potent activity, with some retaining efficacy against rifampin-resistant strains. asm.org |

| Antibacterial | Gram-positive & Gram-negative spp. | Rifaximin | Good activity against Staphylococcus spp., Streptococcus spp., and Haemophilus influenzae. nih.gov |

| Antiviral | Gross murine leukemia virus | Rifamycin SV, 3-formyl rifamycin SV derivatives | Inhibition of virus replication in cell culture. karger.com |

| Antiviral | Poxvirus | Rifamycin derivatives | Interruption of virus morphogenesis. nih.govnih.gov |

| Antitumor | Chemically-induced mammary tumors (rats) | Dimethylbenzyl-desmethylrifampicin (DMB) | Inhibition and delay of tumor onset and growth. nih.gov |

| Antitumor | Human hepatoma & fibrosarcoma cells | Spin-labeled rifamycin | Cytostatic effects observed in vitro. ingentaconnect.com |

Conceptual Approaches for Enhanced Molecular Delivery (e.g., nanoparticles, prodrugs, excluding administration data)

A significant hurdle in the therapeutic application of rifamycins can be their physicochemical properties, which may affect solubility and bioavailability. Conceptual strategies are being explored to overcome these limitations through advanced molecular delivery systems.

Nanoparticle-Based Delivery: Encapsulating rifamycin derivatives within nanoparticles, such as liposomes, presents a promising strategy to improve their delivery. mdpi.com Liposomal formulations can enhance the solubility of poorly water-soluble drugs like rifampicin and can be designed to release the drug in a sustained manner. nih.gov Studies on rifampicin-loaded liposomes have shown they can be formulated into stable particles with high encapsulation efficiency. mdpi.comresearchgate.netijpsonline.com These formulations have demonstrated the potential for better intracellular delivery, which is particularly advantageous for targeting intracellular pathogens like mycobacteria. mdpi.com The use of nanocarriers could potentially increase the local concentration of the drug at the site of infection while minimizing systemic exposure. nih.gov

Prodrug Strategies: The development of prodrugs is another conceptual approach to enhance the therapeutic profile of rifamycin derivatives. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can be used to improve properties such as absorption and distribution. While specific prodrugs of Dbpi-rifamycin S are not extensively documented, the general principle is a key area of pharmaceutical research.

Table 2: Conceptual Molecular Delivery Systems for Rifamycins

| Delivery System | Type | Compound(s) | Theoretical Advantage |

|---|---|---|---|

| Nanoparticles | Liposomes | Rifampicin, Isoniazid | Enhanced intracellular delivery, sustained release, improved solubility. mdpi.comnih.govijpsonline.com |

| Nanoparticles | Dry Powder Liposomes | Rifampicin | Potential for direct pulmonary delivery and improved bioavailability. nih.gov |

| Prodrugs | General Concept | General | Improved pharmacokinetic properties and targeted drug release. |

Integration with Synthetic Biology for Biosynthetic Pathway Engineering

Synthetic biology offers powerful tools to rationally design and engineer the biosynthetic pathways of natural products like rifamycins. By manipulating the genes involved in their production, it is theoretically possible to create novel derivatives with improved properties.

The biosynthesis of rifamycin B is initiated from 3-amino-5-hydroxybenzoic acid (AHBA) and involves a large, modular polyketide synthase (PKS). pnas.orgnih.gov The entire rifamycin biosynthetic gene cluster has been identified in Amycolatopsis mediterranei. nih.gov This knowledge allows for targeted genetic modifications to alter the final structure of the rifamycin molecule. frontiersin.orgfrontiersin.org

Approaches such as combinatorial biosynthesis, where modules of the PKS are swapped or modified, could be used to generate a library of novel rifamycin analogs. frontiersin.org For example, genetic manipulation of the A. mediterranei strain has already led to the production of 24-desmethylrifamycin B, a derivative that showed enhanced activity against multidrug-resistant M. tuberculosis. nih.govresearchgate.net Furthermore, precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to a mutant strain blocked in the natural precursor's synthesis, offers another route to novel compounds. nih.gov These synthetic biology strategies could be applied to the this compound backbone to explore new chemical space and potentially develop derivatives with superior efficacy or a different spectrum of activity. The activation of "silent" biosynthetic gene clusters in other actinomycetes is also a promising avenue for discovering entirely new rifamycin-like compounds. mdpi.com

Computational Prediction of Resistance Pathways and Mitigation Strategies

The development of resistance is a major challenge for all antibiotics, including rifamycins. Computational biology provides powerful tools to predict and understand the mechanisms of resistance, which can guide the development of more resilient drugs.

Resistance to rifamycins most commonly arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, the drug's target. mdpi.com Computational approaches, including molecular docking and molecular dynamics (MD) simulations, can model the interaction between rifamycin derivatives and the RNA polymerase. frontiersin.orgnih.govresearchgate.net These simulations can predict how specific mutations in the rpoB gene affect drug binding and lead to resistance. mdpi.comfrontiersin.org

Machine learning algorithms are also being developed to predict antibiotic resistance from genomic data. biopractify.inbiorxiv.orgnih.gov These models can analyze large datasets of bacterial genomes and corresponding antibiotic susceptibility data to identify genetic patterns associated with resistance. biopractify.inplos.org Such computational tools could be used to predict which mutations are likely to confer resistance to this compound. This information would be invaluable for designing new derivatives that are less susceptible to known resistance mechanisms or for developing strategies to circumvent them. By understanding the structural basis of resistance, it may be possible to design molecules that can effectively bind to both the wild-type and mutant forms of the RNA polymerase. mdpi.com

Table 3: Computational Approaches for Studying Antibiotic Resistance

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying the effect of rpoB mutations on drug binding. | Provides atomic-level understanding of how mutations alter the drug-target interaction and reduce binding affinity. mdpi.comfrontiersin.org |

| Molecular Docking | Predicting the binding affinity of drugs to wild-type and mutant targets. | Helps in identifying mutations that are likely to cause resistance by weakening the drug-target interaction. nih.govresearchgate.net |

| Machine Learning / AI | Predicting resistance phenotypes from genomic data. | Can identify resistance-conferring mutations and patterns across large datasets, including those outside of well-known resistance regions. biopractify.inresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Can be used to guide the design of new derivatives with improved activity against resistant strains. |

Potential for this compound as a Chemical Probe in Biological Research

A chemical probe is a small molecule with a well-defined mechanism of action that can be used to study biological processes and validate drug targets. frontiersin.orgmdpi.com Given its specific interaction with bacterial RNA polymerase, this compound has the potential to be developed into a valuable chemical probe.

The primary mechanism of action of rifamycins is the highly specific inhibition of bacterial DNA-dependent RNA polymerase, with much lower affinity for the mammalian counterpart. ontosight.ai This selectivity is a key characteristic of a good chemical probe. By using this compound, or a tagged version of it, researchers could investigate the intricacies of bacterial transcription. For example, a fluorescently labeled this compound could be used to visualize the localization and dynamics of RNA polymerase within bacterial cells.

Furthermore, chemical probes are instrumental in target identification and validation. mdpi.com By functionalizing this compound with reporter tags or reactive groups, it could be used in chemical biology approaches like affinity-based protein profiling to identify its binding partners and potential off-targets within the bacterial proteome. frontiersin.org This could lead to a deeper understanding of its mechanism of action and could also uncover new potential targets for antibiotic development. The use of such probes can help to unravel the complex molecular mechanisms underlying antibiotic action and resistance. nih.gov

Q & A

Q. How can researchers optimize the synthesis protocol for Dbpi-rifamycin S to improve yield and purity?

Methodological Answer:

- Conduct a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst concentration) and assess their impact on yield .

- Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor purity at each synthesis stage .

- Employ statistical tools like response surface methodology (RSM) to identify optimal conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural stability under varying pH conditions?

Methodological Answer:

- Perform pH-dependent stability studies using UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes .

- Validate findings with Fourier-transform infrared (FTIR) spectroscopy to track functional group integrity and X-ray diffraction (XRD) for crystallographic analysis .

- Compare results across triplicate experiments to ensure reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy against multidrug-resistant pathogens?

Methodological Answer:

- Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., Staphylococcus aureus ATCC 29213) .

- Include control compounds (e.g., rifampicin) to benchmark activity and assess cross-resistance patterns .

- Validate results with time-kill kinetics studies to differentiate bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic (PK) profile in rodent models be resolved?

Methodological Answer:

- Conduct a meta-analysis of existing PK studies to identify variables causing discrepancies (e.g., dosing regimens, bioanalytical methods) .

- Design a harmonized in vivo study using tracer-labeled this compound with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification .

- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .

Q. What experimental strategies can elucidate the mechanism of this compound’s off-target effects in eukaryotic cells?

Methodological Answer:

- Use RNA sequencing (RNA-seq) to identify differentially expressed genes in treated vs. untreated human cell lines (e.g., HepG2) .

- Perform computational molecular docking to predict interactions with non-bacterial targets (e.g., human kinases) .

- Validate hypotheses with CRISPR-Cas9 knockout models to assess causal relationships between target binding and cytotoxicity .

Q. How can researchers address gaps in understanding this compound’s metabolite formation in hepatic microsomal assays?

Methodological Answer:

- Combine high-resolution mass spectrometry (HRMS) with stable isotope labeling to trace metabolite pathways .

- Use cytochrome P450 (CYP) isoform-specific inhibitors to identify enzymes responsible for metabolic activation/toxicity .

- Compare metabolite profiles across species (e.g., human vs. rat microsomes) to extrapolate clinical relevance .

Data Contradiction and Conflict Analysis

Q. How should conflicting reports on this compound’s plasma protein binding affinity be investigated?

Methodological Answer:

- Replicate experiments using equilibrium dialysis under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Analyze binding kinetics with surface plasmon resonance (SPR) to quantify association/dissociation rates .

- Publish raw datasets with detailed metadata to enable cross-study validation .

Q. What statistical approaches are appropriate for reconciling disparities in this compound’s efficacy across preclinical infection models?

Methodological Answer:

- Apply mixed-effects modeling to account for variability in host immune responses and bacterial inoculum sizes .

- Use Bayesian hierarchical models to integrate data from murine, rabbit, and zebrafish infection studies .

- Report confidence intervals and effect sizes to contextualize "significant" vs. clinically irrelevant findings .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

Methodological Answer:

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Prioritize analogs with modifications to the ansa chain or naphthoquinone core using computational QSAR models .

- Screen analogs for solubility and membrane permeability using parallel artificial membrane permeability assays (PAMPA) .

- Validate top candidates in phenotypic assays against priority pathogens (WHO critical list) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.